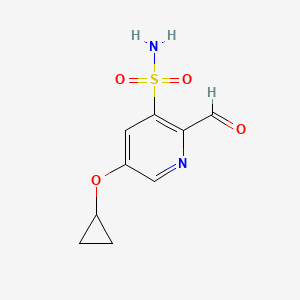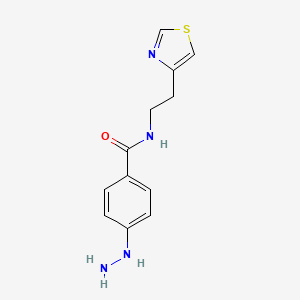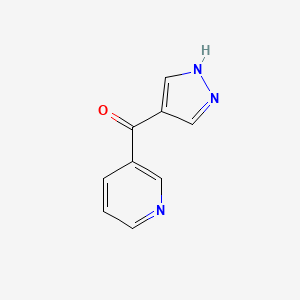![molecular formula C16H16N2O2S B14803280 (2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14803280.png)
(2E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a dimethylphenyl group, and an acrylamide moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide typically involves the reaction of 2,3-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or the acrylamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide include:
- N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide
- N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-pyridyl)acrylamide
Uniqueness
What sets N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide apart from similar compounds is its unique combination of a furan ring and an acrylamide moiety. This structure imparts specific chemical properties and biological activities that may not be present in other related compounds. Additionally, its synthesis and reactivity profile make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(E)-N-[(2,3-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-3-7-14(12(11)2)17-16(21)18-15(19)9-8-13-6-4-10-20-13/h3-10H,1-2H3,(H2,17,18,19,21)/b9-8+ |
Clave InChI |
AUACJCJMFYDGMR-CMDGGOBGSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14803202.png)
![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)


![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)


![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)


![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)


![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)
